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Compound of Interest

Compound Name:
1-Tert-butyl 2-methyl piperazine-1,2-

dicarboxylate

Cat. No.: B159543 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental protocol for the multi-step synthesis of a model

piperazinylcarbonylaminomethylcarbonylpiperidine derivative, specifically 1-(2-((4-phenylpiperazin-1-

yl)carbonyl)amino)acetyl)piperidine. This class of compounds holds potential interest in medicinal

chemistry due to the prevalence of piperidine and piperazine scaffolds in numerous biologically active

molecules. The synthetic strategy employs standard peptide coupling and deprotection methodologies,

making it accessible for researchers in organic and medicinal chemistry.

Overall Synthetic Scheme
The synthesis is a three-step process starting from commercially available piperidine, Boc-glycine, and

1-phenylpiperazine. The key steps involve amide bond formations and a Boc-deprotection step.

Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis.
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Step
Intermedia
te/Product
Name

Molecular
Weight (
g/mol )

Theoretica
l Yield (g)

Actual
Yield (g)

Yield (%)
Purity (by
HPLC)

1

tert-butyl (2-

(piperidin-1-

yl)-2-

oxoethyl)car

bamate

256.35 10.0 9.2 92% >98%

2

1-(2-

aminoacetyl

)piperidine

hydrochlorid

e

178.66 6.97 6.5 93% >97%

3

1-(2-((4-

phenylpiper

azin-1-

yl)carbonyl)

amino)acety

l)piperidine

358.46 13.98 11.6 83% >99%

Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(piperidin-1-yl)-2-
oxoethyl)carbamate
This step involves the coupling of N-Boc-glycine with piperidine to form an amide bond.

Materials:

N-Boc-glycine (8.76 g, 50 mmol)

Piperidine (4.26 g, 50 mmol)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (10.5 g, 55 mmol)

Hydroxybenzotriazole (HOBt) (7.4 g, 55 mmol)
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Dichloromethane (DCM), anhydrous (250 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of N-Boc-glycine in anhydrous DCM (100 mL) at 0 °C, add EDCI and HOBt.

Stir the mixture for 20 minutes at 0 °C.

Add piperidine dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Dilute the reaction mixture with DCM (150 mL) and wash sequentially with saturated NaHCO₃

solution (2 x 100 mL) and brine (1 x 100 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

The crude product is purified by flash chromatography on silica gel to afford the title compound as a

white solid.

Step 2: Synthesis of 1-(2-aminoacetyl)piperidine
hydrochloride
This step involves the deprotection of the Boc group to reveal the primary amine.

Materials:

tert-butyl (2-(piperidin-1-yl)-2-oxoethyl)carbamate (9.0 g, 35.1 mmol)

4M HCl in 1,4-dioxane (100 mL)

Diethyl ether

Procedure:
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Dissolve tert-butyl (2-(piperidin-1-yl)-2-oxoethyl)carbamate in 4M HCl in 1,4-dioxane at room

temperature.

Stir the solution for 4 hours, monitoring the reaction by TLC.

Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield the hydrochloride

salt of the product as a white powder.

Step 3: Synthesis of 1-(2-((4-phenylpiperazin-1-
yl)carbonyl)amino)acetyl)piperidine
This is the final step, coupling the aminoacetylpiperidine with an activated piperazine derivative.

Materials:

1-Phenylpiperazine (5.7 g, 35.1 mmol)

Triphosgene (4.16 g, 14 mmol)

Toluene, anhydrous (150 mL)

1-(2-aminoacetyl)piperidine hydrochloride (6.27 g, 35.1 mmol)

Triethylamine (TEA) (10.6 g, 105.3 mmol)

Dichloromethane (DCM), anhydrous (150 mL)

Procedure:

Preparation of the carbamoyl chloride (in a fume hood): To a solution of triphosgene in anhydrous

toluene (50 mL) at 0 °C, add a solution of 1-phenylpiperazine in anhydrous toluene (100 mL)

dropwise.

Stir the reaction mixture at room temperature for 3 hours. The formation of 4-phenylpiperazine-1-

carbonyl chloride is assumed to be complete.

Coupling Reaction: In a separate flask, suspend 1-(2-aminoacetyl)piperidine hydrochloride in

anhydrous DCM (150 mL).
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Add triethylamine to the suspension and stir for 15 minutes at room temperature.

Cool the mixture to 0 °C and add the previously prepared solution of 4-phenylpiperazine-1-carbonyl

chloride dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the crude residue by column chromatography to obtain the final product.

Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the complete synthetic pathway for the preparation of the target

compound.
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Piperidine

tert-butyl (2-(piperidin-1-yl)-2-oxoethyl)carbamate

  Step 1:
EDCI, HOBt, DCM

N-Boc-glycine

  Step 1:
EDCI, HOBt, DCM

1-Phenylpiperazine

4-phenylpiperazine-1-carbonyl chloride
(in situ)

  Step 3a:
Toluene

Triphosgene

  Step 3a:
Toluene

1-(2-aminoacetyl)piperidine
(Hydrochloride Salt)

  Step 2:
4M HCl in Dioxane

Final Product:
1-(2-((4-phenylpiperazin-1-yl)carbonyl)amino)acetyl)piperidine

  Step 3b:
TEA, DCM

  Step 3b:
TEA, DCM
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Caption: Synthetic pathway for 1-(2-((4-phenylpiperazin-1-yl)carbonyl)amino)acetyl)piperidine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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